2-Ethyl-4-methylbenzoic acid
Overview
Description
2-Ethyl-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as benzophenone, indole, and benzimidazole moieties have been used in the development of new antibacterial agents . These compounds have been found to interact with key functional proteins in bacterial cell division, making them potential targets for the growth of novel antibacterial agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to a decrease in bacterial cell division . This interaction could potentially result in changes at the molecular level, affecting the overall function of the target cells.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, and foxo signaling pathway . These pathways play crucial roles in cell division, growth, and survival.
Pharmacokinetics
Most drugs need to cross cell membranes to reach their site of action . This process involves absorption, distribution, and elimination, either by metabolism or excretion . The rate and extent of a drug’s distribution depend on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
Similar compounds have been found to inhibit cellular senescence, decrease the expression of certain proteins, and significantly down-regulate the expression of key targets . These effects could potentially lead to a decrease in bacterial cell division and growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by oxidation of the resulting 2-ethyl-4-methyltoluene with potassium permanganate to yield the desired benzoic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often includes recrystallization or distillation to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-ethyl-4-methylbenzaldehyde or this compound.
Reduction: Formation of 2-ethyl-4-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-ethyl-4-methylbromobenzene.
Scientific Research Applications
2-Ethyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain polymer formulations
Comparison with Similar Compounds
- 2-Ethylbenzoic acid
- 4-Methylbenzoic acid
- 2-Methylbenzoic acid
- 4-Ethylbenzoic acid
Comparison: 2-Ethyl-4-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its similar compounds, it may exhibit different solubility, melting point, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-ethyl-4-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRICKVNUJVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.